Physicochemical properties of (2-Bromothiophen-3-yl)methanesulfonyl chloride
Physicochemical properties of (2-Bromothiophen-3-yl)methanesulfonyl chloride
An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Reactivity of (2-Bromothiophen-3-yl)methanesulfonyl chloride
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are cornerstones in the design of novel therapeutic agents. The thiophene ring, in particular, is a privileged structure found in numerous pharmaceuticals, valued for its unique electronic properties and ability to engage in various biological interactions.[1] When functionalized with reactive groups, thiophene derivatives become powerful building blocks for creating complex molecular architectures.
(2-Bromothiophen-3-yl)methanesulfonyl chloride is one such building block. It combines three key features: a thiophene core, a bromine atom that serves as a handle for cross-coupling reactions, and a highly reactive methanesulfonyl chloride moiety.[2] The sulfonyl chloride group is a potent electrophile, primarily used to react with nucleophiles like amines to form stable sulfonamide linkages—a pharmacophore present in a wide array of approved drugs.[2][3]
This guide provides a comprehensive technical overview of (2-Bromothiophen-3-yl)methanesulfonyl chloride for researchers, scientists, and drug development professionals. While public domain data for this specific isomer is limited, this document synthesizes information from structurally related analogues and fundamental chemical principles to offer a robust profile of its expected properties, synthesis, reactivity, and handling requirements.
Physicochemical Profile
The intrinsic properties of a reagent dictate its behavior in both storage and reaction conditions. Based on data from isomeric and analogous sulfonyl chlorides, the expected physicochemical properties are summarized below.
| Property | Value / Expected Value | Reference / Justification |
| CAS Number | Data not publicly available | N/A |
| Molecular Formula | C₅H₄BrClO₂S₂ | Calculated |
| Molecular Weight | 275.57 g/mol | [4] (Based on isomer) |
| Appearance | Expected to be a light yellow to brown low-melting solid or oil | [5] (Analogy to related compounds) |
| Melting Point | Data not publicly available | N/A |
| Boiling Point | Data not publicly available | N/A |
| Solubility | Insoluble in water (reacts); Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) | [6][7] |
| Stability | Moisture-sensitive; decomposes in the presence of water or protic solvents. May darken upon storage. | [5][6] |
Synthetic Pathways: A Generalized Approach
The causality behind this two-step approach is sound: the thiol is first synthesized from a more accessible starting material (e.g., a benzyl-equivalent bromide), and then the thiol is oxidized under carefully controlled conditions to yield the desired sulfonyl chloride.
Caption: Plausible synthetic workflow for (2-Bromothiophen-3-yl)methanesulfonyl chloride.
Experimental Protocol (Representative)
This protocol is a generalized procedure and must be adapted and optimized for the specific substrate. All operations should be conducted in a well-ventilated chemical fume hood.
Part A: Synthesis of (2-Bromothiophen-3-yl)methanethiol
-
Salt Formation: In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-3-(bromomethyl)thiophene (1.0 equiv.), thiourea (1.1 equiv.), and 95% ethanol.[9]
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 6-8 hours. The formation of the S-[ (2-bromothiophen-3-yl)methyl]thiouronium bromide salt is typically observed as a precipitate upon cooling.
-
Hydrolysis: Collect the salt by filtration. In a separate flask, reflux the salt with an aqueous solution of 5 N sodium hydroxide for 2-3 hours under nitrogen to hydrolyze the thiouronium salt to the corresponding thiol.[8][9]
-
Isolation: Cool the reaction mixture to room temperature and carefully acidify with 2 N hydrochloric acid until the solution is acidic. The thiol will separate, often as an oil.
-
Extraction & Purification: Extract the crude thiol with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude thiol can be used directly or purified by vacuum distillation.
Part B: Oxidative Chlorination to the Sulfonyl Chloride
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Reaction Setup: Suspend the crude (2-Bromothiophen-3-yl)methanethiol (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water in a flask equipped with a mechanical stirrer, a gas inlet tube, and a low-temperature thermometer.[9]
-
Cooling: Cool the vigorously stirred suspension to between -5 °C and 0 °C using an ice-salt or acetone/dry ice bath. The choice of a low temperature is critical to control the exothermicity of the reaction and minimize side-product formation.
-
Chlorination: Bubble chlorine gas through the suspension at a rate that maintains the desired temperature.[9] Alternatively, a combination of N-chlorosuccinimide (NCS) and dilute HCl can be used as the chlorinating system.[8]
-
Monitoring: The reaction progress should be monitored by TLC or GC-MS until the starting thiol is consumed.
-
Work-up and Isolation: Upon completion, extract the product into cold dichloromethane. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude sulfonyl chloride. Purification can be achieved by recrystallization or column chromatography.
Core Reactivity and Mechanistic Insights
The synthetic utility of (2-Bromothiophen-3-yl)methanesulfonyl chloride stems from the high electrophilicity of the sulfur atom. It is rendered significantly electron-deficient by the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[3] The chloride ion is an excellent leaving group, facilitating these substitution reactions.
Caption: General mechanism for sulfonamide formation.
1. Sulfonamide Formation: The most prominent reaction is with primary or secondary amines to form sulfonamides. A base, typically pyridine or triethylamine, is required to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[3] The choice of a non-nucleophilic base like triethylamine is crucial to avoid competing reactions.
2. Sulfonate Ester Formation: Reaction with alcohols in the presence of a base yields sulfonate esters. This is a powerful transformation in organic synthesis as it converts a poor leaving group (a hydroxyl group) into an excellent leaving group (a sulfonate), facilitating subsequent Sₙ2 or E2 reactions.[3][10]
3. Common Side Reactions and Mitigation:
-
Hydrolysis: The primary competing reaction is hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid by water. This consumes the reagent and complicates purification. Mitigation: All reactions must be performed under strict anhydrous conditions, using oven-dried glassware and dry solvents under an inert atmosphere (N₂ or Ar).[7][10]
-
Sulfene Formation: In the presence of strong, non-nucleophilic bases (e.g., triethylamine), benzyl-type sulfonyl chlorides can undergo elimination of HCl to form a highly reactive sulfene intermediate (R-CH=SO₂).[7][11] This intermediate can lead to a mixture of undesired byproducts. Mitigation: Use a weaker, nucleophilic base like pyridine, or add the sulfonyl chloride slowly to a mixture of the amine and base to ensure the desired nucleophilic substitution occurs faster than elimination.[7]
Spectroscopic Characterization (Predicted)
While verified spectra for (2-Bromothiophen-3-yl)methanesulfonyl chloride are not publicly available, its structure allows for predictable spectroscopic signatures essential for its characterization.
-
¹H NMR:
-
Thiophene Protons: Two doublets are expected in the aromatic region (approx. δ 7.0-7.8 ppm), corresponding to the two coupled protons on the thiophene ring.
-
Methylene Protons: A singlet is expected for the -CH₂- group adjacent to the sulfonyl chloride, likely in the range of δ 4.5-5.5 ppm.
-
-
¹³C NMR:
-
Thiophene Carbons: Four distinct signals are expected in the aromatic region (approx. δ 120-145 ppm) for the thiophene ring carbons.
-
Methylene Carbon: A signal for the -CH₂- carbon is expected around δ 60-70 ppm.
-
-
IR Spectroscopy:
-
Strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl group will be prominent, typically found around 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively.
-
A band corresponding to the C-Br stretch will also be present.
-
Safety, Handling, and Storage
(2-Bromothiophen-3-yl)methanesulfonyl chloride, like most sulfonyl chlorides, must be handled with extreme care due to its hazardous nature.
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[5][12][13] Contact with skin or eyes requires immediate and thorough rinsing with water.[5]
-
Moisture Sensitive: Reacts with water, including atmospheric moisture, to release corrosive HCl gas.[5][13]
-
Respiratory Irritant: The compound and its hydrolysis products are irritating to the respiratory tract.[12]
-
-
Handling:
-
Always handle in a properly functioning chemical fume hood.[14]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12][15]
-
Avoid inhalation of dust, vapors, or mists.
-
Ensure all glassware and equipment are scrupulously dried before use to prevent hydrolysis.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][15]
-
Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation from moisture.[6]
-
Keep away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.
-
Conclusion
(2-Bromothiophen-3-yl)methanesulfonyl chloride is a highly reactive and synthetically valuable building block for drug discovery and organic synthesis. While specific experimental data for this compound remains scarce, its physicochemical properties, synthetic routes, and reactivity profile can be reliably predicted based on well-established chemical principles and data from closely related analogues. Its bifunctional nature—a reactive sulfonyl chloride for sulfonamide formation and a brominated thiophene for further diversification—makes it a reagent of significant potential. However, its hazardous and moisture-sensitive nature necessitates strict adherence to safety and handling protocols to ensure its effective and safe utilization in the laboratory.
References
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- Merck. (2025).
- Benchchem. An In-depth Technical Guide to (2-bromophenyl)methanesulfonyl chloride.
- Benchchem. Common side reactions of (2-bromophenyl)methanesulfonyl chloride and how to avoid them.
- Sdfine.
- Benchchem. Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide.
- ChemScene. (2025). Safety Data Sheet - Methyl 4-Bromo-2-(methylsulfonyl)
- Fluorochem. (2024). Safety Data Sheet - 3-(5-Bromothiophen-2-yl)-2-hydroxypropanoic acid.
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- Sigma-Aldrich. (4-bromothiophen-2-yl)methanesulfonyl chloride.
- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- P. Langer, et al. (2019). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes.
- I. A. Shaikh, et al. (2025).
- ILO and WHO. (2021). ICSC 1163 - METHANESULFONYL CHLORIDE. Inchem.org.
- D. L. T. Williams, et al. Nucleophilic displacement reactions at carbon, phosphorus and sulphur centres: reaction of aryl methanesulphonates with ethoxide; change in mechanism with change in leaving group. Journal of the Chemical Society, Perkin Transactions 2.
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